molecular formula C3H9N2O4PS B14485860 4,5-Dihydro-1,3-thiazol-2-amine;phosphoric acid CAS No. 65767-35-3

4,5-Dihydro-1,3-thiazol-2-amine;phosphoric acid

Cat. No.: B14485860
CAS No.: 65767-35-3
M. Wt: 200.16 g/mol
InChI Key: WWFVVHVXXGQCTH-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. It is a derivative of thiazole, a compound known for its diverse biological activities. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in various industrial and laboratory applications due to its acidic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydro-1,3-thiazol-2-amine can be synthesized through various methods. One common method involves the reaction of aromatic ketones with bromine in acetic acid or chloroform, followed by the Hantzsch reaction of the intermediates with thiourea . This method yields the desired compound in good to excellent yields.

Industrial Production Methods

Industrial production of 4,5-Dihydro-1,3-thiazol-2-amine typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds.

Scientific Research Applications

4,5-Dihydro-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of nucleic acids and proteins . These actions contribute to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

4,5-Dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications. 4,5-Dihydro-1,3-thiazol-2-amine is unique due to its broad range of applications in various fields.

Properties

CAS No.

65767-35-3

Molecular Formula

C3H9N2O4PS

Molecular Weight

200.16 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;phosphoric acid

InChI

InChI=1S/C3H6N2S.H3O4P/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H3,1,2,3,4)

InChI Key

WWFVVHVXXGQCTH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N.OP(=O)(O)O

Origin of Product

United States

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